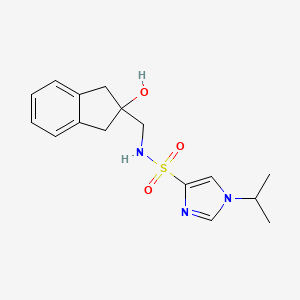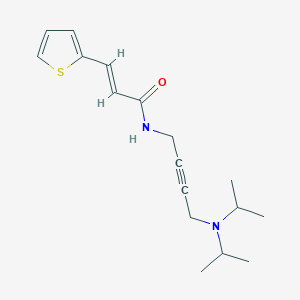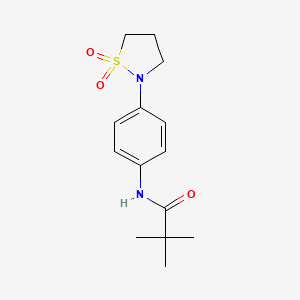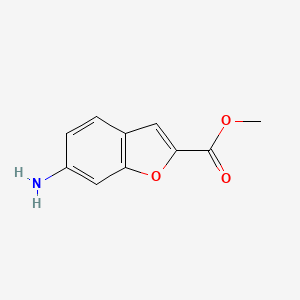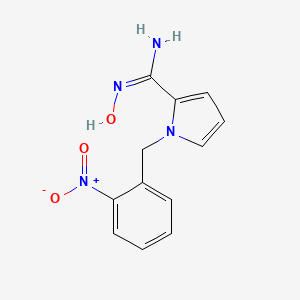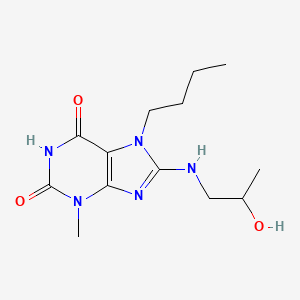
7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Bucladesine or dibutyryl cyclic AMP (dbcAMP), is a synthetic analog of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger molecule that plays a crucial role in various cellular processes, including metabolism, gene expression, and cell signaling. Bucladesine is widely used in scientific research to study the role of cAMP in different biological systems.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Design
Purine derivatives have been studied for their unique structural properties and potential applications in drug design and molecular biology. For instance, the purine fused-ring skeleton's planarity and the conformation of attached groups have been analyzed to understand intermolecular interactions and hydrogen bonding patterns. Such analyses contribute to designing molecules with specific biological activities, including enzyme inhibition or receptor binding (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Synthesis of Purine Derivatives
Research into the synthesis of novel purine derivatives, such as the creation of new [c,d]-fused purinediones and related compounds, highlights the chemical versatility and potential for producing molecules with tailored properties for various applications, including medicinal chemistry and materials science (Šimo, Rybár, & Alföldi, 1995).
Pharmacological Potential
Studies have explored the pharmacological potential of purine derivatives, particularly their interactions with serotonin receptors. Such compounds have been investigated for their anxiolytic and antidepressant properties, underscoring the relevance of purine chemistry in developing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Crystallography and Molecular Geometry
Crystallographic studies on purine derivatives provide essential insights into the molecular geometry, conformation, and intermolecular bonding patterns, which are critical for understanding the molecule's behavior in biological systems and its potential interactions with biomolecules. Such knowledge is fundamental in drug design, where the fit between a drug and its target is crucial (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Propiedades
IUPAC Name |
7-butyl-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-4-5-6-18-9-10(15-12(18)14-7-8(2)19)17(3)13(21)16-11(9)20/h8,19H,4-7H2,1-3H3,(H,14,15)(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKBPNDQNCPRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)

![4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B2364538.png)
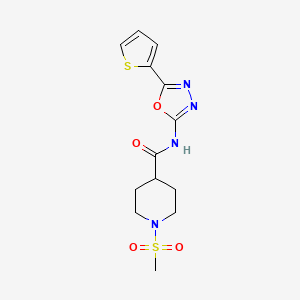
![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
